4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agriculture to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group, a thiazole ring, and a butanamide chain, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide typically involves multiple steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of the thiazole ring: The thiazole ring is synthesized by reacting 4-methylbenzaldehyde with thiourea and bromine.
Coupling reaction: The final step involves coupling the 2,4-dichlorophenoxyacetic acid with the thiazole derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the butanamide linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the formulation of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets in plants. It mimics natural plant hormones (auxins) and disrupts normal growth processes, leading to uncontrolled growth and eventual plant death. The compound affects various pathways, including auxin transport and signal transduction, resulting in physiological responses such as abnormal growth and senescence.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
4-(2,4-dichlorophenoxy)butanoic acid: Another phenoxy herbicide with comparable biological activity.
2-methyl-4-chlorophenoxyacetic acid: A related compound with herbicidal properties.
Uniqueness
4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is unique due to its combination of a dichlorophenoxy group and a thiazole ring, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact differently with molecular targets compared to other phenoxy herbicides, potentially offering advantages in specific applications.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-13-4-6-14(7-5-13)17-12-27-20(23-17)24-19(25)3-2-10-26-18-9-8-15(21)11-16(18)22/h4-9,11-12H,2-3,10H2,1H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOZQQXMSCJWRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.